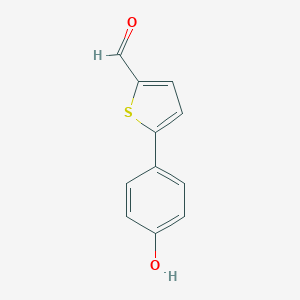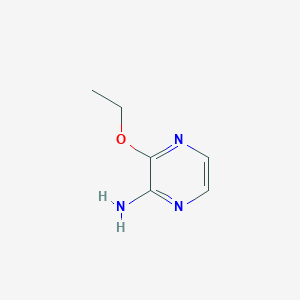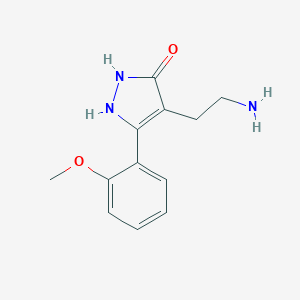
4-(2-aminoethyl)-5-(2-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its common name if any, and its structural formula.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves determining the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- The synthesis and spectroscopic characterization of related pyrazol-3-one derivatives have been explored. These compounds have been studied using techniques like UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography (Hayvalı, Unver, & Svoboda, 2010).
- Another study focused on the synthesis, characterization, and cytotoxicity of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are closely related to the compound (Hassan, Hafez, & Osman, 2014).
Crystallography and Tautomerism Studies :
- Studies on organophosphorus compounds have explored the formation of pyrazoline-5-thione disulfides from pyrazolidinediones, which are structurally similar to the compound (Scheibye et al., 1982).
- The annular tautomerism of NH-pyrazoles, which are structurally related, was investigated using X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).
Pharmacological and Biological Activities :
- A study on the design, synthesis, and pharmacological evaluation of pyrazoline-based thiazolidin-4-one derivatives indicated potential anti-cancer and anti-HIV properties (Patel et al., 2013).
- The synthesis and structural analysis of a compound structurally similar to 4-(2-aminoethyl)-5-(2-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one revealed insights into its potential active form and interactions (Ganapathy et al., 2015).
Antimicrobial and Antifungal Activities :
- Synthesis of Schiff bases using related compounds and their antimicrobial activity have been studied, showing effectiveness against certain bacteria and fungi (Puthran et al., 2019).
- The antibacterial activities of antipyrine derivatives, which are structurally related, have been investigated, highlighting their potential in combating bacterial infections (Zhang, 2011).
Safety And Hazards
This involves studying the compound’s toxicity, its potential hazards, and the precautions that need to be taken when handling it.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthetic methods, new applications, or new reactions.
Please consult with a professional chemist or a relevant expert for accurate information. It’s also important to note that handling chemicals should always be done following the appropriate safety protocols.
Propiedades
IUPAC Name |
4-(2-aminoethyl)-5-(2-methoxyphenyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-17-10-5-3-2-4-8(10)11-9(6-7-13)12(16)15-14-11/h2-5H,6-7,13H2,1H3,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLUVFBCBBMBRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=O)NN2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-(2-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)
![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)
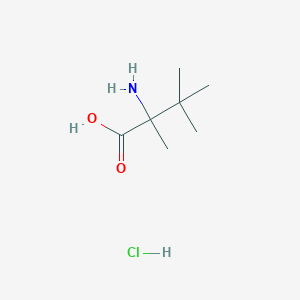
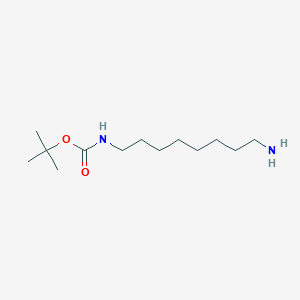
![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)
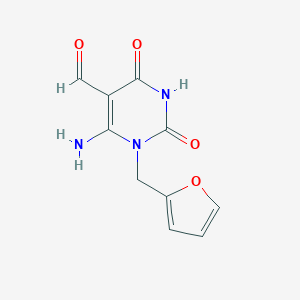
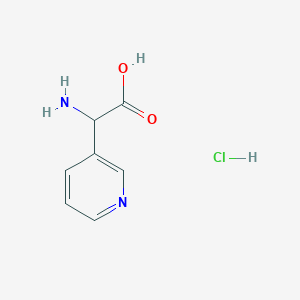
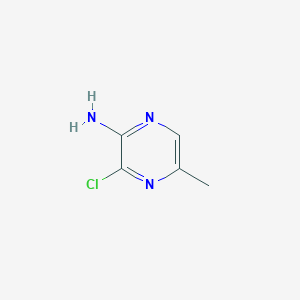
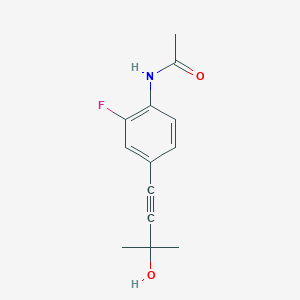
![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)

